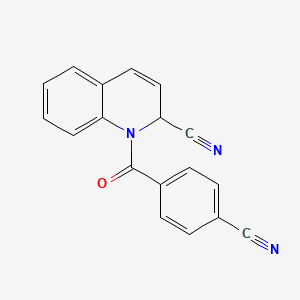
(5-Amino-4-bromo-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-4-bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a methanol group. It is a derivative of phenol and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-bromo-2-methylphenyl)methanol typically involves the bromination of 2-methylphenol followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The subsequent introduction of the amino group can be achieved through nitration followed by reduction or direct amination using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-4-bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-Amino-4-bromo-2-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Amino-4-bromo-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-2-methylphenyl)methanol: Similar structure but lacks the bromine atom.
(5-Amino-2-methylphenyl)methanol: Similar structure but with different substitution patterns.
Uniqueness
The presence of the bromine atom in (5-Amino-4-bromo-2-methylphenyl)methanol imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where halogenation is desired.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(5-amino-4-bromo-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4,10H2,1H3 |
Clé InChI |
CBNKHVNYARJCEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)


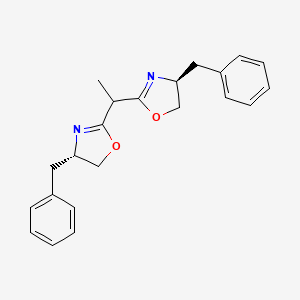
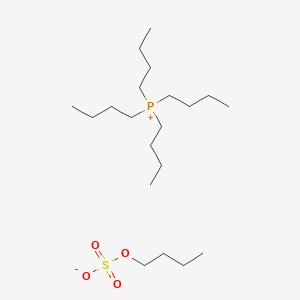
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
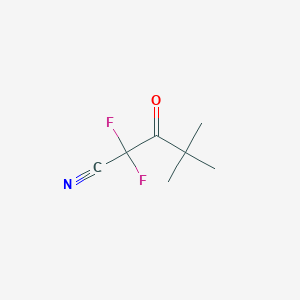
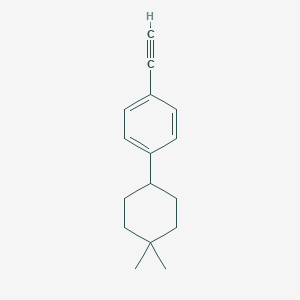
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)


